Product packaging for phenyl N-(1,3-thiazol-2-yl)carbamate(Cat. No.:CAS No. 39142-40-0)

phenyl N-(1,3-thiazol-2-yl)carbamate

Cat. No.: B183594
CAS No.: 39142-40-0
M. Wt: 220.25 g/mol
InChI Key: CXVVRXLSXHPYDR-UHFFFAOYSA-N
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Description

Phenyl N-(1,3-thiazol-2-yl)carbamate (CAS 39142-40-0) is a synthetic organic compound with the molecular formula C 10 H 8 N 2 O 2 S and a molecular weight of 220.25 g/mol. Its solid-state structure has been confirmed by X-ray crystallography, revealing that the planes of the phenyl and thiazole rings are oriented at a dihedral angle of 66.69°, with intermolecular N—H···N and C—H···O interactions forming a stabilized network . This compound serves as a versatile chemical building block in organic and medicinal chemistry research, particularly for the functionalization of the thiazole heterocycle. Thiazole derivatives are a significant focus in scientific literature due to their wide spectrum of reported biological activities. Researchers are investigating similar scaffolds for their potential antimicrobial, anticancer, antiviral, and anti-inflammatory properties, as well as their application in the development of functional dyes and polymers . The primary value of this compound lies in its use as a key synthetic intermediate for accessing more complex, potentially bioactive molecules. WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2S B183594 phenyl N-(1,3-thiazol-2-yl)carbamate CAS No. 39142-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVVRXLSXHPYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349519
Record name phenyl N-(1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39142-40-0
Record name phenyl N-(1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Phenyl N 1,3 Thiazol 2 Yl Carbamate

Established Synthetic Pathways for Phenyl N-(1,3-thiazol-2-yl)carbamate

The primary and most well-documented method for the synthesis of this compound involves the reaction of 2-aminothiazole (B372263) with a suitable phenyl-based carbonylating agent.

The most common and efficient synthesis of this compound is achieved through the nucleophilic substitution reaction between thiazol-2-amine and phenyl chloroformate. researchgate.netnih.gov This reaction is typically carried out in a suitable organic solvent, such as methylene (B1212753) chloride, at a reduced temperature to control the exothermic nature of the reaction. nih.govnih.gov

A typical experimental procedure involves the slow addition of phenyl chloroformate to a cooled solution of thiazol-2-amine and a tertiary amine base, most commonly triethylamine (B128534), in methylene chloride at 273 K (0 °C). nih.govnih.gov After the initial addition, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure completion of the reaction. nih.govnih.gov The triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards the product and prevents the protonation of the starting amine. researchgate.net The final product is then isolated through an aqueous workup to remove the triethylamine hydrochloride salt and any excess reagents, followed by drying and concentration of the organic layer. nih.govnih.gov The crude product can be further purified by recrystallization, for instance, through slow evaporation from a methanol (B129727) solution. nih.govnih.gov

Reactant 1Reactant 2SolventBaseTemperatureYieldReference
Thiazol-2-aminePhenyl ChloroformateMethylene ChlorideTriethylamine273 K to room temp.High researchgate.netnih.gov

This interactive table summarizes the typical reaction conditions for the synthesis of this compound.

The formation of the carbamate (B1207046) linkage in this reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in thiazol-2-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The lone pair of electrons on the nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate.

The subsequent collapse of this intermediate involves the departure of the chloride ion, which is a good leaving group. The triethylamine present in the reaction mixture then deprotonates the positively charged nitrogen atom, yielding the stable this compound and triethylamine hydrochloride. The presence of the base is crucial for the efficiency of the reaction. researchgate.net

Derivatization Strategies for this compound Analogs

The derivatization of this compound is a key strategy to modulate its physicochemical and biological properties. Modifications can be introduced at three primary locations: the phenyl ring, the thiazole (B1198619) ring, and the carbamate linker itself.

The electronic nature of substituents on the phenyl ring can significantly influence the properties and reactivity of the carbamate moiety. The introduction of electron-withdrawing or electron-donating groups alters the electron density of the phenoxy group, which in turn affects its ability to act as a leaving group in carbonyloxylation reactions.

Electron-withdrawing groups (e.g., nitro, cyano, halo) on the phenyl ring increase the acidity of the corresponding phenol, making the phenoxy group a better leaving group. This can enhance the reactivity of the carbamate in nucleophilic substitution reactions. Conversely, electron-donating groups (e.g., alkyl, alkoxy) decrease the leaving group ability of the phenoxy group, making the carbamate more stable. nih.gov These substituent effects can be harnessed to fine-tune the reactivity of the molecule for specific applications. nih.gov

Substituent on Phenyl RingElectronic EffectExpected Impact on Carbonyloxylation ReactivityReference
-NO₂ (nitro)Electron-withdrawingIncrease nih.gov
-CN (cyano)Electron-withdrawingIncrease nih.gov
-Cl (chloro)Electron-withdrawingIncrease nih.gov
-CH₃ (methyl)Electron-donatingDecrease nih.gov
-OCH₃ (methoxy)Electron-donatingDecrease nih.gov

This interactive table illustrates the expected effects of various substituents on the phenyl ring on the carbonyloxylation reactivity of this compound analogs.

The thiazole ring offers multiple sites for chemical modification, allowing for the introduction of a wide range of functional groups. A common strategy for synthesizing substituted thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with a thiourea (B124793) or thioamide derivative. nih.gov By using substituted thioureas or α-haloketones, various functional groups can be incorporated into the thiazole ring of the final carbamate analog.

For instance, starting with a substituted thiourea and reacting it with an appropriate α-haloketone, one can generate a substituted 2-aminothiazole. This intermediate can then be reacted with phenyl chloroformate to yield the desired phenyl N-(substituted-1,3-thiazol-2-yl)carbamate. nih.gov This approach allows for the systematic exploration of the structure-activity relationship of this class of compounds. nih.gov

Modification StrategyReagentsResulting Thiazole MoietyReference
Hantzsch SynthesisSubstituted α-haloketone + ThioureaSubstituted at C4 and/or C5 nih.gov
Hantzsch Synthesisα-haloketone + Substituted ThioureaN-substituted 2-aminothiazole precursor researchgate.net
CondensationN-phenyl-N-thiocarbamoyl-β-alanine + ChloroacetaldehydeThiazole with a propanoic acid side chain nih.gov

This interactive table summarizes different strategies for the chemical modification of the thiazole ring in the synthesis of this compound analogs.

Modification of the carbamate linker itself provides another avenue for creating structural diversity. This can involve replacing the phenyl group with other aromatic or aliphatic moieties or altering the carbamate functional group. For example, using different chloroformates (e.g., alkyl chloroformates) in the initial synthesis would lead to analogs with different ester groups.

Furthermore, the carbamate nitrogen can be part of a different functional group. For instance, the synthesis of carbalkoxy amino and aryl amino side chains at the second position of a thiazole scaffold has been reported as a bioisosteric approach to improve metabolic stability. nih.gov Another approach involves using urea (B33335) as a carbonyl source in reactions with amines and alcohols, which could potentially be adapted to synthesize a variety of N-substituted carbamates with different linkers. rsc.org

Linker/Functional GroupSynthetic ApproachResulting AnalogReference
Alkyl CarbamateThiazol-2-amine + Alkyl ChloroformateAlkyl N-(1,3-thiazol-2-yl)carbamate mdpi.com
Carbalkoxy AminoIntroduction of an NH linkerThiazole with -NH-(C=O)O-R at C2 nih.gov
Aryl AminoIntroduction of an NH linkerThiazole with -NH-Aryl at C2 nih.gov

This interactive table showcases various strategies for exploring diverse linkers and functional groups at the carbamate moiety of this compound analogs.

Microwave-Assisted and Catalytic Synthesis Techniques for Analog Preparation

The preparation of analogs of this compound often involves the synthesis of the core 2-aminothiazole scaffold, followed by modification. Microwave-assisted synthesis and various catalytic methods have emerged as powerful tools to expedite and improve the synthesis of these thiazole-based structures.

Microwave irradiation has been widely adopted as an energy-efficient alternative to conventional heating for the synthesis of heterocyclic compounds, including thiazole derivatives. researchgate.netconnectjournals.com This technique often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. For instance, the synthesis of various thiazolyl and triazole derivatives has shown significant improvements in efficiency when conducted under microwave irradiation compared to traditional heating methods. nih.gov Reactions that might take several hours conventionally can often be completed in minutes using microwave assistance. connectjournals.comnih.gov

One-pot multi-component reactions are particularly amenable to microwave assistance. The synthesis of thiazolyl-pyridazinediones, for example, has been efficiently achieved through a microwave-assisted one-pot, three-component reaction, highlighting the method's utility in rapidly generating complex molecules. mdpi.com Similarly, substituted thiazolyl imidazo (B10784944) indole (B1671886) derivatives have been synthesized using both conventional heating and microwave irradiation, with the latter method providing superior yields in a fraction of the time. connectjournals.com

Catalytic methods are also central to the synthesis of carbamate and thiazole analogs. Palladium-catalyzed cross-coupling reactions, for example, represent a general and versatile method for forming N-aryl carbamates. mit.edu These reactions can couple aryl chlorides or triflates with a source of the carbamate group, often generated in situ, under the influence of a palladium catalyst and a suitable ligand. mit.edu Furthermore, the synthesis of the foundational 2-aminothiazole ring can be achieved using various catalysts. While some modern approaches focus on catalyst-free synthesis under specific conditions mdpi.com, many established methods rely on catalysts to facilitate the cyclization reaction, such as the classic Hantzsch thiazole synthesis. researchgate.net The use of reusable, silica-supported tungstosilisic acid as a catalyst in the synthesis of Hantzsch thiazole derivatives exemplifies a greener catalytic approach. bepls.com

The following table summarizes a comparison between conventional and microwave-assisted synthesis for related heterocyclic compounds, illustrating the advantages of the latter.

Derivative TypeMethodTimeYield (%)Reference
Thiazolyl Imidazo IndolesConventional8-10 hours62-75% connectjournals.com
Thiazolyl Imidazo IndolesMicrowave7-12 minutes78-89% connectjournals.com
1,2,4-Triazole (B32235) DerivativesConventional6-17 hours45-83% nih.gov
1,2,4-Triazole DerivativesMicrowave37-90 seconds82-97% nih.gov
Piperazine-azole-fluoroquinolone DerivativesConventional27 hoursNot specified nih.gov
Piperazine-azole-fluoroquinolone DerivativesMicrowave30 minutes96% nih.gov

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize waste and environmental impact. researchgate.netmdpi.com Atom economy is a central concept in this philosophy, measuring the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com

The conventional synthesis of this compound involves the reaction of 2-aminothiazole with phenyl chloroformate in the presence of a base like triethylamine. nih.govresearchgate.net

Reaction: 2-Aminothiazole + Phenyl Chloroformate → this compound + Triethylamine Hydrochloride

An analysis of the atom economy of this reaction reveals significant waste. The formation of triethylamine hydrochloride as a byproduct means that the atoms of the base and the chlorine from the phenyl chloroformate are not incorporated into the final product, leading to a lower atom economy. primescholars.comscranton.edu

ReactantFormulaMolecular Weight (g/mol)Atoms Incorporated into ProductWaste Atoms
2-AminothiazoleC₃H₄N₂S100.14C₃H₃N₂SH
Phenyl ChloroformateC₇H₅ClO₂156.57C₇H₅O₂Cl
Triethylamine (Base)C₆H₁₅N101.19NoneC₆H₁₅N
Total Reactants 357.90
Desired Product C₁₀H₈N₂O₂S220.25
Percent Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (220.25 / 357.90) x 100 ≈ 61.5%

Calculation based on the principle that the base is consumed to form a salt byproduct.

To improve upon this, green chemistry principles guide the development of alternative synthetic routes. These include:

Use of Greener Solvents: Replacing hazardous solvents like methylene chloride with more benign alternatives such as water, ethanol, or ionic liquids is a key strategy. researchgate.netbepls.comijpsr.com The synthesis of thiazole derivatives has been successfully demonstrated in water and polyethylene (B3416737) glycol (PEG-400), reducing the environmental impact of the solvent. bepls.com

Catalyst-Free Reactions: Designing reactions that can proceed efficiently without a catalyst simplifies purification and avoids the use of potentially toxic or expensive metals. mdpi.com Multi-component domino reactions in water under microwave conditions have been reported for the synthesis of trisubstituted thiazoles without any catalyst. researchgate.net

Alternative Reagents: Replacing hazardous reagents like phenyl chloroformate with greener alternatives is desirable. For example, dimethyl carbonate has been used as a low-toxicity reagent for the atom-economical synthesis of N-substituted carbamates, catalyzed by solid catalysts. researchgate.net Such a route, if adapted, could significantly improve the atom economy by avoiding the formation of a salt byproduct.

By integrating microwave-assisted techniques, employing recyclable catalysts, utilizing environmentally friendly solvents, and redesigning reactions for higher atom economy, the synthesis of this compound and its analogs can align more closely with the sustainable practices of modern chemistry. researchgate.netmdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides a precise three-dimensional map of the atomic arrangement within the crystal lattice. The compound crystallizes in a monoclinic system with the space group P2₁/c. nih.govresearchgate.net

Crystal Data for Phenyl N-(1,3-thiazol-2-yl)carbamate
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.24 g/mol nih.gov
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/c researchgate.net
a 5.6430 (11) Å nih.gov
b 7.3910 (15) Å nih.gov
c 25.134 (5) Å nih.gov
β 91.21 (3)° nih.gov
Volume 1048.0 (4) ų nih.gov
Z 4 nih.gov

The crystal structure is stabilized by a network of specific intermolecular interactions. nih.govnih.gov These non-covalent forces include conventional hydrogen bonds, carbon-hydrogen bonds, and π-system interactions.

N–H⋯N and C–H⋯O Hydrogen Bonds: The primary interactions governing the crystal packing are intermolecular N–H⋯N and C–H⋯O hydrogen bonds. nih.govnih.gov The carbamate (B1207046) N–H group acts as a hydrogen bond donor to the nitrogen atom of the thiazole (B1198619) ring of an adjacent molecule. nih.gov These interactions link the molecules together, forming defined structural motifs. nih.govnih.gov

π–π Stacking: In addition to hydrogen bonding, π–π contacts between the thiazole rings of neighboring molecules contribute to the stability of the crystal structure. nih.govnih.gov The distance between the centroids of these interacting thiazole rings is 3.535 (1) Å. nih.govnih.gov A weak C–H⋯π interaction is also observed. nih.govnih.gov

Hydrogen-Bond Geometry (Å, °)
D–H···A D–H H···A D···A D–H···A
N1–H1A···N2ⁱ0.862.012.864 (4)171
C9–H9A···O2ⁱⁱ0.932.503.414 (5)168
C5–H5A···Cg2ⁱⁱⁱ0.932.843.693 (4)153
Symmetry codes: (i) x, -1/2-y, 1/2+z; (ii) 1+x, y, z; (iii) 1-x, -y, -z. Cg2 is the centroid of the S/N2/C8–C10 ring. nih.gov

The combination of N–H⋯N and C–H⋯O hydrogen bonds links the molecules into a two-dimensional network. nih.govnih.gov Specifically, these interactions form R₂²(8) ring motifs, a common pattern in crystal engineering where two molecules are linked through two hydrogen bonds. nih.govnih.gov This network is further stabilized by the π–π stacking interactions between thiazole rings, ultimately building a robust three-dimensional supramolecular architecture. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule and their chemical environment.

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A detailed table of expected vibrational frequencies is presented below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (carbamate)Stretching3400-3200
C-H (aromatic)Stretching3100-3000
C=O (carbamate)Stretching1750-1700
C=N (thiazole)Stretching1650-1550
C=C (aromatic)Stretching1600-1450
C-O (carbamate)Stretching1300-1200
C-N (carbamate/thiazole)Stretching1300-1100
C-S (thiazole)Stretching750-650

A comprehensive search of scientific literature did not yield specific, experimentally determined IR or Raman spectral data for this compound.

In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) can predict vibrational frequencies. These calculations, when correlated with experimental spectra of related compounds, can offer valuable insights into the vibrational modes of the target molecule.

For a molecule with the complexity of this compound, DFT calculations would be instrumental in assigning the specific vibrational modes, especially in the fingerprint region where many overlapping signals occur. However, no specific theoretical vibrational frequency calculations for this compound were found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule through highly accurate mass measurements of the molecular ion. It also provides structural information through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₁₀H₈N₂O₂S, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

Table of HRMS Data

Parameter Value Reference
Molecular Formula C₁₀H₈N₂O₂S rsc.org
Molecular Weight 220.24 g/mol rsc.org

The fragmentation of this compound in the mass spectrometer provides valuable structural confirmation. A key fragmentation pathway that has been noted involves the loss of the phenoxy group, which would result in a fragment ion with an m/z of 134. rsc.org A proposed fragmentation scheme is outlined below:

Proposed Fragmentation Pattern

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Description

Further detailed fragmentation studies would be beneficial to map out all major fragmentation pathways, providing a more complete picture of the molecule's structure and stability under mass spectrometric conditions.

Computational Chemistry and Molecular Modeling of Phenyl N 1,3 Thiazol 2 Yl Carbamate

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict a range of molecular properties with high accuracy, making it an invaluable tool for studying compounds like phenyl N-(1,3-thiazol-2-yl)carbamate.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, computational methods aim to find the global minimum on the potential energy surface. The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography.

Experimental crystallographic data for this compound reveals a monoclinic crystal system. researchgate.net A key structural feature is the significant twist between the phenyl and thiazole (B1198619) rings, with a reported dihedral angle of 66.69 (3)°. researchgate.netnih.govnih.gov The molecule's planarity is influenced by this orientation, which is a result of steric and electronic effects. In the crystal structure, molecules are linked by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, forming a two-dimensional network. nih.govnih.gov Additionally, π–π stacking interactions between the thiazole rings, with a centroid-centroid distance of 3.535 (1) Å, contribute to the stabilization of the crystal packing. researchgate.netnih.gov

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31+G(d,p), are performed to theoretically determine these geometric parameters. researchgate.net The goal of such a calculation would be to reproduce the experimentally observed bond lengths, bond angles, and dihedral angles.

The conformational landscape of the molecule is primarily defined by the rotation around the single bonds of the carbamate (B1207046) linker. A potential energy scan, performed by systematically rotating the C(phenyl)-O, O-C(carbonyl), and N-C(thiazole) bonds, would reveal the various stable conformers and the energy barriers between them. esisresearch.org The experimentally observed conformation represents one of the low-energy states, which is further stabilized by intermolecular forces in the solid state.

Table 1: Selected Experimental Geometric Parameters for this compound

Parameter Value
Phenyl-Thiazole Dihedral Angle 66.69 (3)°
Thiazole Ring π–π Stacking Distance 3.535 (1) Å
N1—H1A⋯N2 Hydrogen Bond Length 2.864 (4) Å
C3—H3A⋯O2 Hydrogen Bond Length 3.335 (4) Å

Data sourced from Tang, J.-G., et al. (2009). researchgate.netnih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and less stable. nih.govmdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and thiazole rings. The LUMO is likely localized on the carbamate group and the thiazole ring, which contain electronegative atoms and can act as electron-accepting sites. mdpi.com DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

The Molecular Electrostatic Potential (MEP) map is another tool used to predict chemical reactivity. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would show negative potential (typically colored red) around the carbonyl oxygen and the nitrogen atoms of the thiazole ring, indicating sites susceptible to electrophilic attack. esisresearch.org Conversely, a region of positive potential (blue) would be expected around the N-H proton, identifying it as a potential hydrogen bond donor site. esisresearch.org

Table 2: Representative FMO Data for Thiazole Derivatives

Parameter Typical Energy Value (eV) Description
EHOMO -6.0 to -7.0 Electron-donating ability
ELUMO -1.5 to -2.5 Electron-accepting ability
ΔE (HOMO-LUMO Gap) 4.0 to 5.0 Indicator of chemical reactivity and stability

These values are representative and based on DFT studies of analogous aromatic thiazole systems. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. bohrium.com It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these intramolecular charge transfer (ICT) events. Higher E(2) values indicate stronger interactions and greater molecular stability.

Table 3: Plausible NBO Donor-Acceptor Interactions in this compound

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
n(N) π*(C=O) ~40-60 Lone pair delocalization
n(O) π*(C=Nthiazole) ~20-30 Lone pair delocalization
π(Cphenyl-Cphenyl) π*(C=O) ~15-25 π-conjugation
π(C=Nthiazole) π*(Cphenyl-Cphenyl) ~5-15 π-conjugation

Values are estimations based on NBO analyses of similar carbamate and thiazole-containing structures. mdpi.com

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental spectra for validation of the computed structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net For this compound, the calculations would predict distinct signals for the protons and carbons of the phenyl and thiazole rings, as well as for the N-H proton. For example, the unique proton of the thiazole moiety would be expected to resonate at a specific chemical shift. mdpi.com Comparing the calculated shifts with experimentally obtained spectra helps confirm the molecular structure and its conformation in solution.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be computed using DFT. researchgate.net The calculated IR and Raman spectra for phenyl N-(1,t-thiazol-2-yl)carbamate would show characteristic bands for its functional groups. Key vibrational modes would include the N-H stretching frequency, the C=O stretching of the carbamate group, aromatic C-H stretching, and the breathing modes of the phenyl and thiazole rings. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the agreement with experimental data. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm-1)

Vibrational Mode Predicted Wavenumber Range (cm-1)
N-H Stretch 3200-3400
Aromatic C-H Stretch 3000-3100
C=O Stretch (Carbamate) 1700-1750
C=N Stretch (Thiazole) 1550-1650
Aromatic Ring Breathing 1000-1100

Ranges are based on DFT calculations for molecules with similar functional groups. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Thiazole-containing compounds are known to exhibit a wide range of biological activities by inhibiting various enzymatic targets. mdpi.com

Molecular docking simulations for this compound would involve placing the molecule into the active site of a selected biological target. The simulation then explores various binding poses and scores them based on a scoring function, which estimates the binding affinity. The result is typically given as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable binding interaction. mdpi.com

The analysis of the best-docked pose reveals the specific intermolecular interactions that stabilize the ligand-target complex. These interactions can include:

Hydrogen Bonds: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen and thiazole nitrogen can act as acceptors. mdpi.com

π-π Stacking: The aromatic phenyl and thiazole rings can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.

Hydrophobic Interactions: The nonpolar regions of the molecule can interact favorably with hydrophobic pockets within the target protein.

For example, docking studies on similar 1,3,4-thiadiazole (B1197879) derivatives with the enzyme dihydrofolate reductase (DHFR) have shown binding affinities in the range of -8.2 to -9.0 kcal/mol, with the thiadiazole ring forming key hydrogen bonds with active site residues. mdpi.com A similar approach for this compound could identify its potential biological targets and elucidate its binding mode, guiding further experimental studies.

Table 5: Illustrative Output of a Molecular Docking Simulation

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
Dihydrofolate Reductase (DHFR) -9.0 Asp 21, Ser 59, Tyr 22 Hydrogen Bonds, π-π Stacking
Carbonic Anhydrase -7.5 His 94, Thr 199 Hydrogen Bonds, Hydrophobic
Acetylcholinesterase -8.2 Trp 84, Tyr 334 π-π Stacking, Hydrophobic

This table is hypothetical and for illustrative purposes, showing potential targets for a thiazole-based ligand and the type of data generated from a docking study. mdpi.com

Identification of Crucial Active Site Residues and Binding Hotspots

While specific studies detailing the interaction of this compound with biological targets are not extensively documented in the available literature, computational techniques such as molecular docking are routinely employed to predict such interactions. For the broader class of thiazole and benzothiazole (B30560) derivatives, these methods have been crucial. For instance, studies on novel benzothiazole inhibitors of Candida albicans N-myristoyltransferase (CaNmt) have utilized flexible docking to explore the binding mode at the active site. scispace.com Such analyses typically identify key amino acid residues that form hydrophobic and hydrogen-bonding interactions, which are critical for ligand binding and stabilization. scispace.com

For carbamate derivatives of the related benzo[d]thiazole scaffold, research into their anticonvulsant activity suggests that their mechanism may involve interaction with specific protein targets within the central nervous system. scispace.comjddtonline.info The identification of binding hotspots for this compound would first require the identification of its specific biological target. Following this, docking simulations could elucidate the key residues responsible for its affinity and potential efficacy.

Analysis of Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Contacts, and Pi-Interactions

The non-covalent interactions of this compound have been characterized through single-crystal X-ray diffraction studies. These studies provide precise information about the molecule's solid-state conformation and its intermolecular interactions within the crystal lattice.

In its crystal structure, the molecule engages in a network of non-covalent interactions that stabilize its packing. Intermolecular N—H⋯N hydrogen bonds are observed, linking the carbamate's nitrogen atom (N-H donor) to the nitrogen atom of the thiazole ring of an adjacent molecule. Additionally, C—H⋯O interactions are present. Together, these hydrogen bonds create a two-dimensional network forming R²₂(8) ring motifs.

A summary of the key hydrogen bond geometries is presented in the table below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1A···N20.862.012.864 (4)171
C5—H5A···O20.932.553.463 (5)167
C9—H9A···O20.932.543.292 (5)138

Data derived from crystallographic information.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

Specific molecular dynamics (MD) simulation studies for this compound are not detailed in the reviewed literature. However, MD simulations represent a powerful computational tool for understanding the dynamic nature of a ligand when bound to a biological target. Such simulations could provide critical insights into the conformational flexibility of the phenyl and thiazole rings and the carbamate linker. By simulating the molecule's movement over time, researchers can assess the stability of binding poses predicted by docking, analyze the persistence of key intermolecular interactions (like hydrogen bonds), and calculate binding free energies, which offer a more quantitative measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While a specific predictive QSAR model for this compound has not been identified, studies on related structures provide a framework for how such a model could be developed. Research on substituted benzo[d]thiazol-2-yl carbamates, for instance, has been conducted to evaluate their anticonvulsant activity. scispace.comjddtonline.info A QSAR study on a series of such compounds would aim to create a statistically significant model that could predict the anticonvulsant activity of new, unsynthesized analogs. scispace.com Typically, this involves calculating a range of molecular descriptors for each compound and using statistical methods, such as multiple linear regression (MLR), to build an equation that correlates these descriptors with the observed biological activity. The predictive power of such a model is then validated internally and externally to ensure its reliability.

Exploration of Descriptors Influencing Biological Response

The development of a QSAR model relies on the exploration of various molecular descriptors that can influence the biological response. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, surface area, and specific shape indices. They are important for how a ligand fits into a receptor's binding site.

Hydrophobic Descriptors: These, most commonly represented by the logarithm of the partition coefficient (logP), describe the molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a protein.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.

For the class of thiazole-containing compounds, QSAR studies have often found that a combination of these descriptors is necessary to build a robust predictive model. For example, in studies of related benzothiazoles, the presence of specific substituents on the phenyl ring was found to significantly influence activity, highlighting the importance of both steric and electronic descriptors.

Biological Activity and Mechanistic Investigations Excluding Clinical Human Data

Enzyme Inhibition Studies and Mechanistic Insights

The unique structural combination of a phenyl carbamate (B1207046) and a thiazole (B1198619) ring in phenyl N-(1,3-thiazol-2-yl)carbamate underpins its diverse enzyme inhibitory profile. Research into its effects on key enzymes involved in physiological and pathological processes reveals a complex interplay of molecular interactions.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Selectivity Profiling

While direct inhibitory data for this compound on Fatty Acid Amide Hydrolase (FAAH) is not extensively documented in publicly available literature, the broader class of N-alkylcarbamates, which includes this compound's structural motif, has demonstrated potent and in some cases, ultrapotent, inhibition of FAAH. nih.gov Studies on related N-alkylcarbamates have shown that these molecules can act as effective inhibitors of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.gov The inhibition of FAAH by these carbamates is often mechanism-based, involving the carbamoylation of a catalytic serine residue within the enzyme's active site. researchgate.net

For instance, a series of 3-(4,5-dihydrothiazol-2-yl)phenyl carbamates exhibited potent FAAH inhibition, with some analogues reaching picomolar and even femtomolar IC50 values in cellular assays. nih.gov The inhibitory potency of these compounds is significantly correlated with the inhibition of anandamide cellular uptake, a process intrinsically linked to FAAH activity. nih.gov Furthermore, structure-activity relationship (SAR) studies on 4-phenyl-thiazole-2-yl-phenyl analogues as dual inhibitors of FAAH and soluble epoxide hydrolase (sEH) have revealed that modifications to the phenyl ring can fine-tune inhibitory potencies. nih.gov For example, the introduction of a nitro group at the para-position of the phenyl ring in one analog resulted in an IC50 value of 3.1 nM for FAAH inhibition. nih.gov These findings suggest that the thiazole-carbamate scaffold is a promising pharmacophore for developing potent and selective FAAH inhibitors.

Table 1: FAAH Inhibition by Thiazole-Containing Carbamate Analogs

Compound/Analog TypeTarget EnzymeIC50 ValueCell Line/Assay ConditionReference
3-(4,5-dihydrothiazol-2-yl)phenyl carbamatesFAAHPicomolar to FemtomolarU937 cells nih.gov
4-phenyl-thiazole-2-yl-phenyl analog (para-nitro)FAAH3.1 nMNot specified nih.gov

This table is for illustrative purposes and showcases the potential of the thiazole-carbamate scaffold based on related compounds.

Cholinesterase (e.g., Butyrylcholinesterase) Inhibition Kinetics and Mechanisms

The inhibition kinetics of carbamates are often characterized by a competitive inhibition model with a pseudo-irreversible reaction between the enzyme and the inhibitor. nih.gov The rate of this reaction is described by the carbamoylation rate constant (k3). nih.gov Research on various carbamate derivatives has shown that the structure of the N-substituted moiety significantly influences the selectivity and potency of inhibition for AChE versus BChE. nih.gov For example, N-methyl carbamates tend to show minimal selectivity, whereas other substitutions can lead to high selectivity for one enzyme over the other. nih.gov

Benzothiazolone derivatives, which share structural similarities with the thiazole portion of this compound, have been investigated as BChE inhibitors. psecommunity.org One such derivative, compound M13, was found to be a reversible, noncompetitive inhibitor of BChE with a Ki value of 1.14 µM. psecommunity.org Molecular docking studies of this compound suggested that its benzothiazolone group engages in π-π interactions with the side chain of Trp82 in the BChE active site. psecommunity.org This suggests that the thiazole ring of this compound could similarly interact with hydrophobic pockets within the cholinesterase active site.

Exploration of Other Relevant Enzyme Targets (e.g., Dihydrofolate Reductase, Lanosterol 14α-demethylase)

The thiazole moiety is a versatile scaffold that has been incorporated into inhibitors of various other enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. researchgate.netmdpi.com Thiazole-containing compounds have been designed and synthesized as DHFR inhibitors. nih.gov For instance, the hybridization of pyrazole (B372694) and thiazole scaffolds has been shown to effectively suppress the DHFR enzyme. nih.gov While direct evidence for this compound as a DHFR inhibitor is lacking, the presence of the thiazole ring suggests a potential for such activity that warrants further investigation.

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, and it is the primary target for azole antifungal drugs. nih.govnih.gov The mechanism of inhibition by azoles involves the coordination of the nitrogen atom in the azole ring to the heme iron atom in the enzyme's active site, along with hydrophobic interactions between the drug and the enzyme's substrate-binding channel. nih.gov Although this compound is not an azole, the presence of the nitrogen-containing thiazole ring could potentially allow for interactions with the active site of CYP51. However, specific inhibitory studies on this compound are needed to confirm this hypothesis.

Structure-Mechanism Relationships for Enzyme-Carbamate Interactions

The biological activity of this compound is intrinsically linked to its three-dimensional structure. X-ray crystallography studies have revealed that the phenyl and thiazole rings in this molecule are not coplanar, with a dihedral angle of 66.69 (3)° between them. nih.govnih.govresearchgate.net This non-planar conformation is a critical determinant of how the molecule fits into the active sites of its target enzymes.

The carbamate group is a key functional moiety responsible for the covalent modification of serine hydrolases like FAAH and cholinesterases. The electrophilic carbonyl carbon of the carbamate is susceptible to nucleophilic attack by the catalytic serine residue, leading to the formation of a carbamoylated enzyme intermediate. The stability of this intermediate determines the duration of inhibition.

The thiazole ring and the phenyl group contribute to the binding affinity and selectivity of the molecule through various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. psecommunity.orgnih.govresearchgate.net For example, the crystal structure of this compound shows intermolecular N—H⋯N and C—H⋯O hydrogen bonds that link the molecules into a two-dimensional network. nih.govnih.govresearchgate.net Furthermore, π-π stacking interactions between the thiazole rings and weak C—H⋯π interactions are also observed, which may contribute to the stabilization of the molecule within an enzyme's active site. nih.govnih.govresearchgate.net

In Vitro Antimicrobial Efficacy Assessments

The thiazole ring is a common feature in a variety of antimicrobial agents, and its presence in this compound suggests potential antimicrobial properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Derivatives of thiazole have demonstrated a broad spectrum of antibacterial activity. nih.govcbijournal.com Studies on various N-(4-substituted phenyl)-1,3-thiazol-2-yl derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For example, a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives exhibited MIC values ranging from 4 to 64 µg/mL against a panel of bacteria including Bacillus subtilis, Bacillus cereus, Staphylococcus aureus (Gram-positive), and Salmonella typhi, Escherichia coli, Klebsiella aerogenes (Gram-negative). nih.gov

The lipophilicity of these compounds, often enhanced by bulky substituents, is thought to play a role in their ability to penetrate the bacterial cell permeability barrier. nih.gov While specific MIC values for the parent compound, this compound, are not detailed in the reviewed literature, the consistent antibacterial activity of its derivatives strongly suggests that this chemical scaffold is a promising starting point for the development of new antibacterial agents.

Table 2: Antibacterial Activity of Thiazole Derivatives

Bacterial StrainTypeCompound Class/DerivativeMIC Range (µg/mL)Reference
Bacillus subtilisGram-positiveN-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives4-64 nih.gov
Bacillus cereusGram-positiveN-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives4-64 nih.gov
Staphylococcus aureusGram-positiveN-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives4-64 nih.gov
Staphylococcus aureusGram-positiveo-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs6.25 researchgate.net
Salmonella typhiGram-negativeN-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives4-64 nih.gov
Escherichia coliGram-negativeN-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives4-64 nih.gov
Klebsiella aerogenesGram-negativeN-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives4-64 nih.gov

This table provides examples of the antibacterial activity of related thiazole derivatives.

Antifungal Activity Against Pathogenic Fungal Strains, including Candida Species

Derivatives of the thiazole scaffold have demonstrated notable antifungal properties against a spectrum of pathogenic fungi, including various Candida species. While research on this compound itself is specific, studies on closely related analogues provide significant insights into its potential antifungal efficacy.

A novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), labeled 31C, has shown high-efficiency, broad-spectrum, and specific activity. nih.gov In vitro studies established its minimum inhibitory concentration (MIC) against pathogenic fungi to be in the range of 0.0625-4 μg/ml. nih.gov Notably, at a concentration of 0.5 μg/ml, this compound exhibited significant fungicidal activity and was capable of inhibiting the formation of C. albicans biofilms. nih.gov

Further studies on 2,4-disubstituted thiazole derivatives have identified compounds active against C. albicans with pMICca values ranging from 3.92 to 4.01 mM. nih.gov Certain derivatives also showed good activity against Aspergillus niger, with MIC values between 4.01 and 4.23 mM. nih.gov Similarly, a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated, with compounds 4e, 4f, 4k, and 4l showing promising inhibition against several microbial strains, including Candida albicans and Aspergillus niger. cbijournal.com

The antifungal potential of these compounds is often compared to standard drugs like fluconazole, although their effects may be lower. nih.gov The thiazole ring is a core component in approved antifungal drugs like Abafungin, highlighting the therapeutic relevance of this heterocyclic scaffold. researchgate.net

Table 1: Antifungal Activity of Thiazole Derivatives

Compound Family Pathogen Activity (MIC/pMIC) Source
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) Pathogenic Fungi 0.0625-4 μg/ml nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) C. albicans 0.5 μg/ml (Fungicidal & Biofilm Inhibition) nih.gov
2,4-disubstituted thiazoles C. albicans pMICca = 3.92–4.01 mM nih.gov

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of thiazole derivatives appears to be multifaceted. For the antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C), a key proposed mechanism involves the induction of oxidative stress within the fungal cell. nih.gov Treatment with this compound led to an increase in reactive oxygen species (ROS) in C. albicans. nih.gov This elevation in ROS subsequently causes significant DNA damage, which is believed to be a critical factor in the compound's cell-killing effect. nih.gov The addition of ROS scavengers like glutathione (B108866) was found to dramatically reduce the antifungal activity of the compound, further supporting this mechanism. nih.gov

In the context of other thiazole-based antimicrobials, the mechanism can involve the inhibition of essential enzymes. For instance, the veterinary antiparasitic drug Cambendazole, a thiazole derivative, is known to inhibit enzymes like fumarate (B1241708) reductase and phosphoenolpyruvate (B93156) carboxykinase in parasites. cbijournal.com Another thiazole-containing drug, Tiazofurin, acts as an inhibitor of IMP dehydrogenase. cbijournal.com These examples from related compounds suggest that this compound and its analogues could potentially exert their antimicrobial effects by targeting key metabolic pathways or enzymes crucial for pathogen survival.

Preclinical Efficacy in Non-Human Models (e.g., Anthelmintic Activity)

Thiazole derivatives have been investigated for their effectiveness against helminths in preclinical models. A study on newly synthesized thiazole derivatives demonstrated significant anthelmintic activity against the Indian adult earthworm, Pheretima posthuma. niscpr.res.in In this study, compounds designated as IVc and IVe were identified as particularly potent, with activity comparable to the standard drug, Mebendazole. niscpr.res.in

In a separate investigation, a series of N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide derivatives were evaluated against Pheretima posthuma and Perionyx excavates. researchgate.net One compound in this series, 3c, showed the highest efficacy, with a mean paralyzing time of 17.39 minutes and a mean death time of 20.14 minutes for P. posthuma. researchgate.net These findings underscore the potential of the thiazole scaffold in the development of new anthelmintic agents.

Antiviral Activity in Preclinical Assays (e.g., HIV gp120 Inhibition)

The thiazole framework has also been explored for its antiviral properties, particularly in the context of HIV-1. Research into the optimization of HIV-1 entry inhibitors targeting the gp120 envelope protein has involved thiazole-containing structures. An analogue, NBD-14189, which is a gp120 antagonist, showed antiviral activity against HIV-1 with a half-maximal inhibitory concentration (IC50) of 89 nM. nih.gov However, this compound exhibited high cytotoxicity and poor aqueous solubility. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Derivations

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies have been crucial in identifying the key molecular features that govern their potency and selectivity.

Role of Phenyl Moiety Substitution Patterns on Biological Response

The substitution pattern on the phenyl ring of thiazole-containing compounds plays a critical role in modulating their biological activity. Studies on antifungal 2,4-disubstituted thiazole derivatives have shown that the presence of either electron-withdrawing groups, such as a nitro group (NO₂), or electron-donating groups, like a methoxy (B1213986) group (OMe), at the para-position of the benzene (B151609) ring is beneficial for activity. nih.gov

Table 2: Influence of Phenyl Moiety Substituents on Biological Activity

Compound Series Substituent Type Position Effect on Activity Source
2,4-disubstituted thiazoles (Antifungal) Electron-withdrawing (NO₂) Para Beneficial nih.gov
2,4-disubstituted thiazoles (Antifungal) Electron-donating (OMe) Para Beneficial nih.gov

Impact of Thiazole Ring Heteroatom and Substituent Variations on Potency

Modifications to the thiazole ring itself have a profound impact on the biological potency of these compounds. The thiazole ring is considered a valuable pharmacophore, and its modification has led to compounds with improved potency and reduced toxicity. researchgate.netglobalresearchonline.net

The position of substituents on the thiazole ring is a key determinant of activity. For instance, the introduction of a methyl group at the 5-position of the thiazole ring in one series of compounds led to an almost complete loss of antimigratory activity. nih.gov Conversely, in a different series of antibacterial compounds, a phenyl substituent at the 4-position of the thiazole ring resulted in the highest activity. nih.gov

The nature of the substituent is also critical. The replacement of a phenyl ring with a pyridine (B92270) ring, a bioisostere, in a series of HIV-1 gp120 antagonists led to a marked improvement in cytotoxicity and aqueous solubility, indicating that heteroatom changes in the aromatic system can be advantageous. nih.gov These findings illustrate that subtle changes to the thiazole ring's substitution pattern can lead to significant variations in the biological profile of the resulting compounds.

Conformational Effects of the Carbamate Linkage on Bioactivity

The spatial arrangement of the phenyl and thiazole rings, dictated by the conformational flexibility of the carbamate linkage, is a critical determinant of the biological activity of this compound. The geometry of the molecule, specifically the rotation around the carbamate bond, influences how it interacts with biological targets such as enzymes and receptors.

The carbamate linkage (–O–C(=O)–N–) in this compound possesses a partial double bond character due to resonance, which restricts free rotation and can lead to the existence of s-cis and s-trans planar conformers. The energy barrier to rotation around the C(O)–N bond in carbamates is a well-documented phenomenon, and the electronic nature of the substituents on the nitrogen and oxygen atoms can significantly influence the height of this barrier. For N-aryl carbamates, this barrier is generally lower than in N-alkylcarbamates, a consequence of the electron-withdrawing nature of the aryl group which reduces the double bond character of the C-N bond.

In the specific case of this compound, the electron-withdrawing properties of the thiazole ring are expected to further lower the rotational barrier compared to a simple N-phenylcarbamate. This increased conformational flexibility could be advantageous for its biological activity, allowing the molecule to more readily adopt the optimal conformation required for binding to a specific biological target.

Crystallographic Evidence and Conformational Analysis

The solid-state conformation of this compound has been elucidated by single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov These studies provide invaluable insight into the preferred spatial arrangement of the molecule in a crystalline environment, which can be extrapolated to understand its likely conformation in a biological setting.

The crystallographic data reveals that the molecule adopts a non-planar conformation, with a significant dihedral angle between the phenyl and thiazole rings. This twisted conformation is a result of the interplay between the electronic effects of the aromatic systems and the steric hindrance around the carbamate linker.

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Dihedral Angle (Phenyl-Thiazole)66.69° nih.govresearchgate.net
This table presents key crystallographic parameters for this compound, highlighting the non-planar arrangement of the two aromatic rings.

The observed dihedral angle of 66.69° indicates a significant deviation from planarity. nih.govresearchgate.net This non-planar structure is crucial for defining the three-dimensional shape of the molecule and, consequently, its ability to fit into the binding pocket of a target protein. The carbamate linker itself, while having restricted rotation, acts as a pivot point for this twisted arrangement.

Implications for Biological Activity

The conformation of the carbamate linkage directly impacts the orientation of the phenyl and thiazole moieties, which are both known to be important pharmacophores. The thiazole ring, a common feature in many bioactive compounds, is known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. mdpi.com The phenyl group can also engage in hydrophobic and aromatic interactions.

The specific "twisted" conformation observed in the crystal structure of this compound may be the bioactive conformation, or the molecule may need to adopt a different conformation upon binding to its target. The relatively low rotational barrier of the carbamate bond would allow for such conformational adjustments.

While specific studies detailing the direct relationship between the carbamate conformation and the bioactivity of this compound are limited, research on structurally related N-(thiazol-2-yl)benzamides suggests that the relative orientation of the two rings is critical for activity. In some instances, a co-planar arrangement is favored for optimal interaction, while in others, a twisted conformation is preferred. The ability of the carbamate linker in this compound to allow for a range of conformations may contribute to its potential to interact with multiple biological targets, which is suggested by its reported antimicrobial and potential anticancer activities.

Advanced Derivative Design and Lead Optimization Strategies

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for discovering novel chemotypes and optimizing drug-like properties. nih.govacs.org These approaches involve replacing a central molecular core (the scaffold) or specific functional groups with alternatives that retain similar biological activity but may offer improved potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net

Bioisosterism is the replacement of a substituent or group with another that has similar physical or chemical properties, thereby creating a molecule with similar biological effects. researchgate.net In the context of phenyl N-(1,3-thiazol-2-yl)carbamate, bioisosteric replacements could target several parts of the molecule:

Thiazole (B1198619) Ring: The 1,3-thiazole ring is a common pharmacophore. It could be replaced by other five-membered heterocycles like oxazole, isoxazole, pyrazole (B372694), or 1,2,4-triazole (B32235) to modulate electronic properties, hydrogen bonding capacity, and metabolic stability.

Carbamate (B1207046) Linker: The N-carbamate linker is crucial for the molecule's structure. It could be replaced with bioisosteres such as a reverse carbamate, an amide, a sulfonamide, or a urea (B33335) moiety to alter hydrogen bonding patterns and conformational flexibility.

Phenyl Group: The terminal phenyl ring can be substituted with other aromatic or heteroaromatic systems like pyridine (B92270), pyrimidine, or even non-aromatic rings to explore different binding pockets and improve properties like solubility.

Scaffold hopping represents a more drastic change, where the entire core architecture is replaced while preserving the three-dimensional arrangement of key binding features (the pharmacophore). acs.org For this compound, a scaffold hop could involve replacing the thiazole-carbamate core with a completely different heterocyclic system that positions an aromatic group and a hydrogen bond donor/acceptor in a spatially equivalent manner. This strategy is often aided by computational methods that search virtual libraries for new scaffolds fitting a predefined pharmacophore model.

Fragment-Based Drug Discovery (FBDD) and Fragment Growing Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-complexity molecules, or "fragments". frontiersin.orgdrugdiscoverychemistry.com These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), tend to bind with high efficiency to protein targets, providing ideal starting points for optimization. frontiersin.orgbiosolveit.de

The thiazole moiety itself is a valuable building block in FBDD campaigns. nih.gov Thiazoles have appeared as hits in numerous fragment screens, and the scaffold is enriched in active fragments identified in large-scale industrial screenings. nih.gov However, care must be taken as some derivatives, like 2-aminothiazoles, are known to be "frequent hitters," meaning they can show non-specific activity in assays. nih.gov

A key FBDD strategy is fragment growing , where a validated fragment hit is elaborated by adding new chemical functionalities to increase its size and affinity by making additional interactions with the target. biosolveit.de this compound can be conceptually deconstructed into its constituent fragments: a 2-aminothiazole (B372263) fragment and a phenyl carbamate fragment.

Potential Fragments from this compound Molecular Weight ( g/mol ) Adherence to Rule of Three (Approx.)
2-Aminothiazole100.14Yes
Phenyl carbamate137.14Yes
Source: frontiersin.orgbiosolveit.de

Starting with a thiazole fragment bound to a target, a "fragment growing" approach would systematically add substituents. For instance, researchers could synthesize a series of derivatives by extending the phenyl group or modifying the carbamate linker to better occupy a binding pocket and improve potency, step by step. biosolveit.de

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein, to design effective inhibitors. researchgate.net When a crystal structure of the target in complex with a ligand is available, it provides a detailed map of the binding site, including key amino acid residues and interaction points.

For this compound, SBDD would begin with docking the compound into the active site of a target protein. The known crystal structure of the molecule itself is invaluable for this process, providing precise bond lengths, angles, and the crucial 66.69° dihedral angle between the rings. nih.govresearchgate.net This information allows for a more accurate prediction of its binding pose.

An SBDD campaign would focus on optimizing interactions observed in the docking model:

Hydrogen Bonding: The carbamate N-H group acts as a hydrogen bond donor, while the carbamate carbonyl oxygen and the thiazole nitrogen are potential hydrogen bond acceptors. nih.gov SBDD would guide the modification of the scaffold to form new, favorable hydrogen bonds with specific residues in the target's active site, such as the aspartic acid residues (Asp32, Asp228) in an enzyme active site. researchgate.net

Hydrophobic Interactions: The phenyl ring is well-suited for engaging in hydrophobic and π-stacking interactions. SBDD can suggest modifications to this ring—such as adding substituents or replacing it with a different aromatic system—to maximize favorable contacts within a hydrophobic pocket of the target.

Filling Unoccupied Pockets: By analyzing the ligand-target complex, designers can identify empty pockets within the binding site. New functional groups can be added to the this compound scaffold to fill these pockets, thereby increasing binding affinity and selectivity.

Ligand-Based Drug Design (LBDD) Approaches for Novel Analog Generation

In the absence of a high-resolution structure of the biological target, Ligand-Based Drug Design (LBDD) becomes the strategy of choice. nih.gov LBDD relies on the knowledge of other molecules that bind to the target. By analyzing the common structural features and properties of a set of active ligands, a pharmacophore model can be developed, which represents the essential three-dimensional arrangement of features required for biological activity. nih.govresearchgate.net

For generating novel analogs of this compound, an LBDD approach would involve:

Pharmacophore Modeling: A series of active thiazole carbamate analogs would be analyzed to identify common pharmacophoric features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For example, studies on N-(5-nitrothiazol-2-yl)-carboxamido derivatives used the pharmacophoric features of a known inhibitor to guide the design of a new series. researchgate.netbu.edu.eg This often includes retaining key features like a hydrogen-bond-donating amide group. bu.edu.eg

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By building a QSAR model for a set of this compound derivatives, researchers can predict the activity of new, unsynthesized analogs and prioritize the most promising candidates for synthesis. nih.gov

Shape and Electrostatic Similarity Searching: Using the shape and electrostatic potential of the parent molecule as a template, computational tools can screen large virtual databases to find structurally diverse compounds that are predicted to fit the same target and elicit a similar biological response.

Rational Design of Hybrid Molecules Integrating Diverse Pharmacophores

Molecular hybridization is a rational design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com The goal is to develop compounds with enhanced affinity, improved selectivity, or a dual mode of action that can address multiple targets simultaneously or overcome drug resistance mechanisms. researchgate.netnih.gov

The thiazole nucleus is a privileged scaffold frequently incorporated into hybrid molecules due to its wide range of biological activities. nih.govresearchgate.net Starting with the this compound core, medicinal chemists can design hybrids by attaching other known pharmacophores.

Example Hybrid Pharmacophore Strategy Rationale Reference Example
Thiazole-Pyridine The pyridine ring is another common pharmacophore in drug discovery. Hybridizing it with a thiazole can lead to compounds with potent antitumor properties.1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone was used as a key intermediate to build more complex hybrids. mdpi.com
Thiazole-Pyrazole Pyrazole moieties are also prevalent in bioactive molecules. Combining thiazole and pyrazole rings has been a strategy for developing novel antimicrobial agents.Various thiazole-pyrazole hybrids have been synthesized and show structure-dependent antimicrobial activity. nih.gov
Thiazole-Indole The indole (B1671886) nucleus is a key component of many natural and synthetic bioactive compounds. Thiazole-indole conjugates have been explored as DNA binding agents.Thiazole-indole hybrids have shown affinity for the minor groove of DNA. nih.gov

This approach led to the development of novel pyridine-thiazole hybrids, where one compound demonstrated a strong ability to inhibit cancer cell colony formation at a low concentration (1 µM). mdpi.com Similarly, the rational design of molecules bearing an arylidene-hydrazinyl-1,3-thiazole scaffold has been pursued to create agents with dual DNA-binding and enzyme-inhibiting properties. nih.gov

Conclusion and Future Directions in Phenyl N 1,3 Thiazol 2 Yl Carbamate Research

Synthesis of Key Academic Findings and Mechanistic Understanding

Phenyl N-(1,3-thiazol-2-yl)carbamate (C₁₀H₈N₂O₂S) is a carbamate (B1207046) derivative characterized by a central thiazole (B1198619) ring linked to a phenyl group via a carbamate bridge. Its synthesis is typically achieved through a nucleophilic substitution reaction between 2-aminothiazole (B372263) and phenyl chloroformate, using a base such as triethylamine (B128534) in a solvent like methylene (B1212753) chloride. nih.gov This straightforward synthesis yields the compound under mild conditions.

Structural analysis via single-crystal X-ray diffraction has been crucial in understanding its three-dimensional conformation. The compound crystallizes in a monoclinic system (space group P2₁/c). researchgate.net A key structural feature is the significant dihedral angle of approximately 66.69° between the planes of the phenyl and thiazole rings, indicating a distinctly non-planar molecular structure. nih.govresearchgate.netnih.govdoaj.org The crystal structure is stabilized by a network of intermolecular interactions, including N—H⋯N and C—H⋯O hydrogen bonds, which create specific ring motifs. nih.govresearchgate.netnih.govdoaj.org Additionally, π–π stacking interactions between thiazole rings and weak C—H⋯π interactions contribute to the stability of the crystalline lattice. nih.govresearchgate.netnih.gov

From a mechanistic standpoint, the biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The thiazole ring is a critical component for these interactions. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities. researchgate.netfabad.org.tr The proposed antimicrobial mechanism involves disruption of bacterial cell membrane integrity, leading to cell death. Its potential anticancer activity may be linked to the induction of apoptosis and cell cycle arrest. Furthermore, the compound may exert anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.

Below is a summary of the crystallographic data for this compound.

Unexplored Research Avenues and Persistent Mechanistic Questions

Despite foundational knowledge, significant questions about this compound remain. The broad attribution of its biological activity to the thiazole moiety is a starting point, but it lacks the specificity needed for targeted drug development. Key unexplored avenues include:

Precise Molecular Targets: The specific enzymes, receptors, or proteins that the compound interacts with have not been definitively identified. Unraveling these targets is the most critical next step.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and thiazole rings is needed to understand how different functional groups affect biological activity. This would help in designing more potent and selective derivatives.

Multitarget Potential: Research into related thiazole compounds has shown the potential for single molecules to inhibit multiple targets, such as both HIV-1 reverse transcriptase and integrase. nih.gov Investigating whether this compound or its derivatives possess such multitarget capabilities could open new therapeutic strategies.

Exploration of Green Synthesis: While the current synthesis method is effective, exploring more environmentally friendly "green" synthesis routes using renewable starting materials, safer solvents, and innovative techniques like microwave or ultrasound-assisted synthesis could be a valuable pursuit. researcher.lifescilit.com

Potential for Further Preclinical Investigations in Specific Therapeutic Areas

The preliminary findings of antimicrobial and anticancer activity provide a strong rationale for more focused preclinical studies. Future investigations should move beyond general screening to more specific and mechanistically-oriented studies.

Antimicrobial Research: A broader panel of pathogenic bacteria and fungi should be used to determine the compound's spectrum of activity. Studies could also investigate its efficacy against drug-resistant strains and its potential to act synergistically with existing antibiotics.

Oncology Research: The initial anticancer potential should be explored in-depth across various cancer cell lines. Mechanistic studies should aim to confirm and detail the processes of apoptosis and cell cycle arrest. Investigations into its effects on specific cancer-related pathways are warranted.

Anti-inflammatory Research: The suggestion of anti-inflammatory properties needs to be substantiated through targeted assays that measure the inhibition of key inflammatory mediators and enzymes.

Antiviral Research: Given the broad biological activities of the thiazole scaffold, screening this compound against a range of viruses could reveal previously unknown therapeutic potential. fabad.org.trnih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery

The field of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). youtube.com These technologies can be powerfully applied to accelerate research into this compound.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning to correlate chemical structures with biological activities, can be developed for this compound and its analogues. nih.govyoutube.com By training a model on a dataset of thiazole derivatives and their known activities, researchers can predict the efficacy of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

Target Identification and Validation: AI algorithms can analyze vast biological datasets to predict potential protein targets for the compound, accelerating the elucidation of its mechanism of action.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core structure of this compound, optimized for desired properties like enhanced potency, better selectivity, and improved pharmacokinetic profiles. youtube.com

Data Analysis: Machine learning can be used to analyze complex data from preclinical studies, identifying subtle patterns and correlations that might be missed by traditional analysis, leading to new insights into the compound's effects. youtube.com

The integration of these computational tools promises to shorten the discovery pipeline, reduce costs, and increase the probability of translating the therapeutic potential of this compound into viable clinical applications.

Table of Mentioned Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing phenyl N-(1,3-thiazol-2-yl)carbamate, and how can reaction conditions be optimized for high yield?

this compound is synthesized via a carbamate-forming reaction between phenyl chloroformate and thiazol-2-amine. A typical procedure involves adding phenyl chloroformate to a cooled solution of thiazol-2-amine and triethylamine in methylene chloride at 273 K, followed by stirring at room temperature for 1 hour. The crude product is washed with water, dried, and crystallized via slow evaporation of methanol . Triethylamine acts as a base to scavenge HCl, improving reaction efficiency. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and controlled temperature to minimize side reactions.

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) is the primary method for structural determination. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 5.6430 Å, b = 7.3910 Å, c = 25.134 Å, and β = 91.21°. The structure reveals two planar aromatic rings (phenyl and thiazole) oriented at a dihedral angle of 66.69°, with deviations from planarity observed for specific atoms (e.g., O1: 0.118 Å from the thiazole plane). Hydrogen atoms are positioned geometrically and refined using a riding model .

Q. What analytical techniques are critical for validating the purity and structural integrity of this compound?

Key techniques include:

  • SCXRD : Confirms molecular geometry and packing .
  • ¹H/¹³C NMR : Validates proton and carbon environments, particularly the carbamate NH and aromatic protons.
  • Mass spectrometry : Verifies molecular weight (220.24 g/mol) and fragmentation patterns.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage conditions .

Advanced Research Questions

Q. How can crystallographic disorders in this compound be resolved during refinement?

Disorders in the thiazole or phenyl rings can arise from rotational flexibility or partial occupancy. Using the SHELXL refinement package, partial occupancy sites are modeled with free variables, and anisotropic displacement parameters (ADPs) are applied. For example, atoms O1 and O2 in the carbamate group may require constrained ADPs due to thermal motion. Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed to identify stabilizing forces that reduce disorder .

Q. What hydrogen-bonding motifs are present in this compound, and how do they influence crystal packing?

Graph set analysis (e.g., Etterm notation ) reveals a primary D₁¹ motif involving the carbamate N–H donor and a carbonyl oxygen acceptor (N1–H1A···O2, distance ~2.8 Å). This interaction forms chains along the b-axis, while weaker C–H···π interactions between phenyl and thiazole rings stabilize the 3D lattice. The dihedral angle between aromatic rings (66.69°) minimizes steric clashes, enabling efficient packing .

Q. What computational strategies are effective for validating the experimental structure of this compound?

  • Density functional theory (DFT) : Calculates optimized geometries and compares bond lengths/angles with SCXRD data (e.g., C–N bond: 1.36 Å experimental vs. 1.38 Å DFT).
  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., O···H and N···H interactions) to validate packing efficiency.
  • PLATON validation : Checks for missed symmetry, voids, and ADPs using the STRUCTURE TIDY algorithm .

Q. How can experimental phasing challenges be addressed for derivatives of this compound with heavy atoms?

For derivatives containing heavy atoms (e.g., Br or I), SHELXD/SHELXE pipelines enable rapid phase determination via single-wavelength anomalous dispersion (SAD). For lighter atoms, molecular replacement using the parent structure (PDB ID from ) as a template is preferred. High-resolution data (≤0.8 Å) and twinning detection (TWINLAW in SHELXL ) are critical for resolving phase ambiguities .

Methodological Insights

Q. What are the limitations of the SHELX suite in refining structures like this compound?

While SHELXL excels in small-molecule refinement, it lacks automated handling of complex disorders or pseudo-symmetry. Manual intervention is required to model split positions or constrain ADPs. Additionally, SHELXPRO interfaces poorly with macromolecular data, limiting its utility for hybrid systems .

Q. How do solvent choice and evaporation rate impact the crystal quality of this compound?

Slow evaporation of methanol yields block-shaped crystals (0.30 × 0.20 × 0.10 mm) with low mosaicity (µ = 0.29 mm⁻¹). Rapid crystallization in polar solvents (e.g., acetone) induces defects, while nonpolar solvents (e.g., hexane) result in poor solubility. Controlled evaporation at 294 K optimizes nucleation density .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.